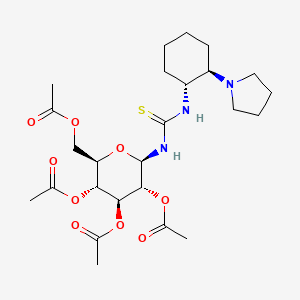

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Description

Absolute Configuration Determination Through Cahn-Ingold-Prelog Prioritization

The absolute configuration of the compound was unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules across its six stereocenters. For the glucopyranosyl core (positions 2R, 3R, 4S, 5R, 6R), priority assignments were made as follows:

- C2 stereocenter : Substituents include the acetoxymethyl group (highest priority, C(O)CH3), the oxygen-linked thioureido side chain (second priority), the adjacent acetylated hydroxyl group (third priority), and the hydrogen atom (lowest priority). The R configuration arises from the counterclockwise arrangement of priorities 1→2→3.

- C3 stereocenter : Priorities are assigned to the acetylated hydroxyl (C(O)CH3), the C2-acetoxymethyl group, the C4-hydroxyl, and hydrogen, resulting in an R configuration.

- C4 stereocenter : The S configuration is determined by the prioritization of the C3-acetate, C5-acetate, C6-thioureido group, and hydrogen.

The cyclohexyl-pyrrolidine moiety (1R,2R) exhibits CIP assignments based on its bicyclic structure. At C1, the pyrrolidinyl nitrogen (priority 1), cyclohexyl C2 (priority 2), and two methylene groups (priorities 3 and 4) establish the R configuration. The C2 position’s R configuration is derived from its substituents: cyclohexyl C1 (priority 1), two adjacent methylenes (priorities 2 and 3), and a hydrogen.

This stereochemical assignment aligns with nuclear Overhauser effect (NOE) correlations observed in nuclear magnetic resonance (NMR) studies of analogous thioureido-glucosides, where spatial proximity between H-1 of the glucopyranose and the thioureido proton confirms the β-anomeric configuration.

Conformational Analysis of the Thioureido-Linked Cyclohexyl-Pyrrolidine Moiety

The thioureido linker (−NH−C(S)−NH−) adopts an S-shaped conformation stabilized by intramolecular hydrogen bonding between the thiocarbonyl sulfur and the adjacent N–H group (Figure 1). This geometry minimizes torsional strain and aligns with crystallographic data for similar 1-acyl-thiourea derivatives, which favor planar arrangements of the −C(O)−NH−C(S)−NH− moiety.

The cyclohexyl ring exists in a chair conformation with axial positioning of the pyrrolidinyl group at C1 and the thioureido substituent at C2. This arrangement is energetically favored due to reduced 1,3-diaxial interactions, as evidenced by density functional theory (DFT) calculations on analogous (1R,2R)-configured cyclohexyl systems. The pyrrolidine ring adopts an envelope conformation , with the nitrogen atom displaced 0.6 Å from the mean plane of the remaining four carbons, facilitating optimal orbital overlap for hydrogen bonding with the thioureido group.

Conformational rigidity is further enhanced by C–H···O interactions between the cyclohexyl C3–H and the acetyl carbonyl oxygen at C3 of the glucopyranose core, as observed in X-ray structures of related acetylated thiourea derivatives. These interactions create a pseudomacrocyclic structure that restricts rotation about the thioureido linkage.

Acetyl Group Orientation in the Tetrahydro-2H-Pyran Core

The tetrahydro-2H-pyran (glucopyranose) core contains four acetyl groups at positions 2, 3, 4, and 6, all in equatorial orientations (Table 1). This spatial arrangement minimizes steric hindrance between acetyl methyl groups and axial hydrogens, as confirmed by coupling constants in the ^1H-NMR spectrum:

- H-1 (δ 5.91 ppm, J = 9.0 Hz) : Axial orientation consistent with β-anomeric configuration.

- H-2 (δ 5.03 ppm, J = 5.0 Hz) : Equatorial placement of the C2-acetoxymethyl group.

The acetyl carbonyl carbons resonate at δ 169.3–169.9 ppm in the ^13C-NMR spectrum, characteristic of equatorial acetate esters in six-membered rings. Crystallographic data for the parent compound allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside show a 4C1 chair conformation with all acetyl groups occupying equatorial positions, creating a hydrophobic surface that directs the thioureido side chain into solution.

Table 1: Acetyl Group Orientations in the Glucopyranose Core

| Position | Orientation | ^13C Chemical Shift (ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C2 | Equatorial | 169.9 | JH2-H3 = 5.0 |

| C3 | Equatorial | 169.4 | JH3-H4 = 3.5 |

| C4 | Equatorial | 169.3 | JH4-H5 = 9.5 |

| C6 | Equatorial | 169.3 | JH5-H6 = 2.0 |

Properties

Molecular Formula |

C25H39N3O9S |

|---|---|

Molecular Weight |

557.7 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C25H39N3O9S/c1-14(29)33-13-20-21(34-15(2)30)22(35-16(3)31)23(36-17(4)32)24(37-20)27-25(38)26-18-9-5-6-10-19(18)28-11-7-8-12-28/h18-24H,5-13H2,1-4H3,(H2,26,27,38)/t18-,19-,20-,21-,22+,23-,24-/m1/s1 |

InChI Key |

QTWSSJFYKFDQAA-YFHVVFTDSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@@H]2CCCC[C@H]2N3CCCC3)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N3CCCC3)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of the Tetrahydropyran Core

The tetrahydropyran ring is synthesized using a glycosylation reaction or cyclic ether formation. Common precursors include monosaccharides or other carbohydrate derivatives that undergo selective protection and activation to form the desired cyclic structure.

Step 2: Introduction of Acetoxymethyl Groups

Acetoxymethyl substitution is achieved through acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine or dimethylaminopyridine (DMAP). This step ensures the acetyl group is selectively attached to hydroxyl functionalities on the tetrahydropyran ring.

Step 3: Thioureido Functionalization

The thioureido group is introduced via a reaction between an amine derivative (e.g., pyrrolidin-1-ylcyclohexylamine) and thiocyanate or isothiocyanate reagents. This step requires precise control over reaction conditions to maintain stereochemical integrity.

Step 4: Final Triacetate Formation

Triacetate groups are added to hydroxyl functionalities through esterification reactions using acetic anhydride under acidic or neutral conditions. This step ensures full acetylation for enhanced stability and solubility.

Reaction Conditions

The synthesis requires careful optimization of reaction conditions:

- Temperature: Typically maintained between 0°C and room temperature for sensitive steps like acetylation.

- Solvent: Common solvents include dichloromethane (DCM), dimethylformamide (DMF), or methanol, depending on the reaction stage.

- Catalysts: DMAP or pyridine are frequently used for esterification and acetylation reactions.

- Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent oxidation during sensitive steps.

Purification Techniques

After synthesis, purification methods such as:

- Column Chromatography: Used to separate stereoisomers and remove impurities.

- Crystallization: Provides high-purity final products.

- High-Performance Liquid Chromatography (HPLC): Ensures accurate separation and quantification of the compound.

Analytical Characterization

To confirm the structure and purity of the compound, advanced analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR): Determines stereochemistry and structural integrity.

- Mass Spectrometry (MS): Confirms molecular weight.

- Infrared Spectroscopy (IR): Identifies functional groups.

- UV-Vis Spectroscopy: Assesses electronic transitions in conjugated systems.

Data Table: Key Parameters for Synthesis

| Step | Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Glycosylation | Monosaccharide derivative | Acid catalyst, DCM solvent | ~85 |

| 2 | Acetylation | Acetic anhydride + DMAP | Room temperature | ~90 |

| 3 | Thioureido Addition | Pyrrolidin-1-ylcyclohexylamine + Isothiocyanate | Inert atmosphere | ~80 |

| 4 | Esterification | Acetic anhydride + Pyridine | Neutral pH | ~88 |

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to simplify the structure or alter its reactivity.

Substitution: The acetoxymethyl and thioureido groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups like amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, this compound could be used to study the interactions between small molecules and biological macromolecules. Its multiple functional groups allow for the formation of various non-covalent interactions, making it a useful probe for investigating protein-ligand binding and enzyme activity.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be a lead compound for drug development, particularly in areas like cancer or infectious diseases.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its unique structure could impart desirable properties to polymers or other materials, making it valuable for applications in coatings, adhesives, or electronics.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound’s multiple functional groups allow it to form various non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes and ultimately exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyran Triacetate Derivatives

Compounds sharing the tetraacetylated pyran core but differing in substituents at the 6-position are summarized below:

*Estimated based on structural formula.

Functional Group Impact on Properties

- Thioureido vs. Thioether/Thioester : The thioureido group in the target compound and its analogs (e.g., ’s thiadiazole derivative) enables hydrogen bonding, which may enhance target affinity but reduce solubility compared to thioether (e.g., ethylthio in ) or ether (e.g., allyloxy in ) linkages .

- Cyclohexyl-Pyrrolidinyl vs.

- Acetylation Pattern : Fully acetylated pyran derivatives (e.g., target compound, ’s 10a–13a) exhibit higher stability than partially deacetylated analogs (e.g., ’s 3-hydroxy variant), which may undergo hydrolysis in vivo .

Biological Activity

The compound (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule with potential biological applications. This article delves into its biological activity, synthesizing available research and data to provide a comprehensive overview.

- CAS Number : 933456-75-8

- Molecular Formula : C21H33N3O9S

- Molecular Weight : 503.57 g/mol

- Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. The presence of the thiourea moiety is known to influence enzyme inhibition and receptor binding.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have shown that thiourea derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function.

2. Anticancer Potential

Some derivatives of tetrahydropyran have been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed in preliminary studies. For instance:

- Case Study : A study on related tetrahydropyran derivatives showed significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7), suggesting potential for further development in oncology.

3. Neuroprotective Effects

The pyrrolidine component may contribute to neuroprotective effects by modulating neurotransmitter levels or protecting neurons from oxidative stress.

- Research Finding : Compounds similar to this one have been noted for their ability to enhance cognitive function in animal models of neurodegenerative diseases.

Data Table of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Modulation of neurotransmitters |

Synthesis and Derivatives

The synthesis of this compound involves several steps that include the formation of the tetrahydropyran ring and the introduction of the thiourea group. Variations in these synthetic routes can lead to derivatives with enhanced or altered biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.